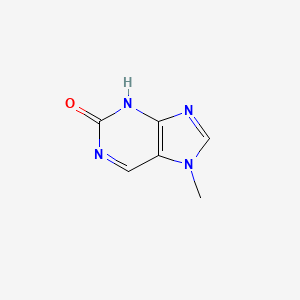

7-Methyl-7H-purin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O |

|---|---|

Molecular Weight |

150.14 g/mol |

IUPAC Name |

7-methyl-3H-purin-2-one |

InChI |

InChI=1S/C6H6N4O/c1-10-3-8-5-4(10)2-7-6(11)9-5/h2-3H,1H3,(H,7,9,11) |

InChI Key |

VHIKVDKMEKRPIH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C=NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 7h Purin 2 Ol and Analogous Purine Derivatives

De Novo Synthesis Approaches to the Purine (B94841) Ring System

De novo synthesis of the purine ring involves the construction of the bicyclic heteroaromatic system from simpler acyclic or monocyclic precursors. These methods offer the flexibility to introduce various substituents onto the purine core.

Synthesis from Pyrimidine (B1678525) Precursors

One of the most established and versatile methods for constructing the purine ring system is the Traube synthesis, which utilizes substituted pyrimidines as starting materials. thieme-connect.dechemistry-online.comdrugfuture.com This approach involves the annulation of an imidazole (B134444) ring onto a pyrimidine precursor. The key starting materials are typically 4,5-diaminopyrimidines, which can be cyclized with a one-carbon unit source to form the purine nucleus. slideshare.net

The general scheme of the Traube synthesis begins with a 4,5-diaminopyrimidine (B145471) derivative. The two adjacent amino groups are reactive towards cyclization with various reagents that provide the C8 carbon of the purine ring. Formic acid is a commonly used reagent for this purpose, leading to the formation of an unsubstituted C8 purine. thieme-connect.deslideshare.net The reaction proceeds through the formylation of one of the amino groups, followed by cyclodehydration to yield the final purine product. slideshare.net

For the synthesis of a 2-hydroxypurine (B1214463) derivative like 7-Methyl-7H-purin-2-ol, a suitable 4,5-diaminopyrimidine with a hydroxyl group at the C2 position (or a precursor that can be readily converted to a hydroxyl group) would be required. The final N7-methylation would then be carried out in a subsequent step.

Table 1: Examples of Reagents for Purine Synthesis from 4,5-Diaminopyrimidines

| Reagent | Resulting C8-Substituent | Reference |

| Formic Acid | Unsubstituted | thieme-connect.deslideshare.net |

| Diethoxymethyl acetate | Unsubstituted | thieme-connect.de |

| Formamide | Unsubstituted | thieme-connect.de |

| Urea (B33335) | 8-Oxo | chemistry-online.com |

| Potassium ethyl xanthate | 8-Thioxo | chemistry-online.com |

| Aldehydes | 8-Alkyl/Aryl | researchgate.net |

Synthesis from Imidazole Derivatives

An alternative strategy for the de novo synthesis of purines involves the construction of the pyrimidine ring onto a pre-existing imidazole scaffold. mdpi.com This method can be particularly advantageous for controlling the substitution pattern on the imidazole part of the purine, including the regioselective introduction of a substituent at the N7 position.

A notable approach starts with commercially available 4-nitroimidazole. mdpi.com The nitro group activates the imidazole ring for further modifications. Through a series of steps, including Vicarious Nucleophilic Substitution of Hydrogen (VNS), a 4-amino-5-functionalized imidazole intermediate is prepared. mdpi.com This intermediate, possessing an amino group and a one-carbon unit at adjacent positions, is then cyclized to form the pyrimidine ring and, consequently, the purine system.

For instance, 4-aminoimidazole-5-carbaldehyde oximes, derived from 4-nitroimidazole, can be cyclized with orthoesters to yield 7-substituted purines. mdpi.com This methodology provides a direct route to N7-substituted purines, which can be a more efficient strategy than post-synthesis alkylation, where mixtures of N7 and N9 isomers are often obtained. mdpi.com

Table 2: Synthesis of 7-Substituted Purines from Imidazole Precursors mdpi.com

| Starting Imidazole Derivative | Cyclizing Agent | Product | Yield |

| 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime | Triethyl orthoformate | 7-Methyl-7H-purine | 60% |

| 4-Amino-1-benzyl-1H-imidazole-5-carbaldehyde oxime | Triethyl orthoformate | 7-Benzyl-7H-purine | 65% |

| 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime | Triethyl orthoacetate | 2,7-Dimethyl-7H-purine | 49% |

Synthesis from Diaminomaleonitrile (B72808) and Urea Derivatives

The synthesis of purine derivatives from acyclic precursors like diaminomaleonitrile (DAMN) represents a convergent and efficient approach. DAMN is a versatile building block in prebiotic chemistry and can be utilized to construct a variety of heterocyclic systems.

While direct synthesis from DAMN and urea to form the specific this compound is not extensively detailed, related multicomponent reactions highlight the potential of DAMN. For instance, a three-way multicomponent reaction between diaminomaleonitrile, trimethyl orthoacetate, and α-amino acids can lead to the formation of purine derivatives. wikipedia.org The regioselectivity of these reactions can be controlled by the energy source used, such as thermal or photochemical conditions, to favor the formation of imidazole, pyrimidine, or purine structures. wikipedia.org

Other Acyclic Precursor Strategies

The synthesis of the purine ring from simple, acyclic molecules is a fundamental concept in prebiotic chemistry and offers insights into potential synthetic routes. Formamide (HCONH₂) has been shown to be a remarkable precursor for the synthesis of purines and other nucleobases. researchgate.netnih.govacs.org Heating formamide, particularly in the presence of catalysts such as metal oxides, can lead to the formation of purine, adenine (B156593), and hypoxanthine (B114508). researchgate.net This one-pot synthesis demonstrates the feasibility of constructing the complex purine scaffold from a very simple acyclic molecule.

Another important acyclic precursor in the context of purine biosynthesis is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). nih.govwikipedia.org While AICAR is an intermediate in the biological de novo purine synthesis pathway, its chemical structure provides a template for the synthesis of the purine ring. nih.govjiwaji.edumicrobenotes.com The cyclization of AICAR or its derivatives to form the pyrimidine portion of the purine ring is a key step. The enzyme AICAR transformylase/inosine (B1671953) monophosphate cyclohydrolase (ATIC) catalyzes the final two steps in the biosynthesis of inosine monophosphate (IMP), a central purine nucleotide. nih.govresearchgate.net

Functionalization and Derivatization of the Purine Nucleus

Once the purine ring system is synthesized, further modifications can be made to introduce or alter functional groups. Alkylation is a common derivatization reaction for purines, but achieving regioselectivity can be challenging.

Alkylation Strategies, Focusing on N7-Position Selectivity

The alkylation of purines can occur at multiple nitrogen atoms, with the N9 and N7 positions being the most common sites of reaction. ub.edu Direct alkylation of a purine often leads to a mixture of N7 and N9 isomers, with the N9-alkylated product typically being the thermodynamically more stable and, therefore, the major product. nih.gov However, for the synthesis of compounds like this compound, selective alkylation at the N7 position is essential.

Several strategies have been developed to enhance the regioselectivity of N7-alkylation:

Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. Conversely, specific substitution patterns can be designed to favor N7-alkylation.

Reaction Conditions: The choice of solvent, base, and alkylating agent can significantly influence the N7/N9 product ratio. For example, the use of 2,2,2-trifluoroethanol (B45653) as a solvent has been shown to facilitate selective N7-methylation of N9-protected purines. rsc.org

Catalysis: Lewis acids can be employed to direct the regioselectivity of alkylation. A method for the direct, regioselective N7-tert-alkylation of 6-substituted purines has been developed using SnCl₄ as a catalyst with N-trimethylsilylated purines and a tert-alkyl halide. nih.govacs.org

Protecting Groups: A common strategy involves the protection of the N9 position, forcing alkylation to occur at the N7 position. The subsequent removal of the protecting group yields the desired N7-alkylated purine. The p-methoxybenzyl group is one such protecting group that can be used for this purpose. rsc.org

Table 3: Factors Influencing N7 vs. N9 Alkylation of Purines

| Factor | Influence on Regioselectivity | Example | Reference |

| Thermodynamics | N9-alkylation is generally favored as it leads to the more stable product. | Direct alkylation often yields a majority of the N9 isomer. | nih.gov |

| Solvent | Can influence the reactivity of the nitrogen atoms. | 2,2,2-Trifluoroethanol promotes N7-methylation of N9-protected purines. | rsc.org |

| Catalyst | Lewis acids can direct alkylation to the N7 position. | SnCl₄ promotes N7-tert-alkylation of 6-substituted purines. | nih.govacs.org |

| Protecting Groups | Blocking the N9 position allows for selective N7-alkylation. | N9-p-methoxybenzyl protected purines undergo selective N7-methylation. | rsc.org |

| Substituents on Purine Ring | Can sterically hinder one nitrogen atom, favoring alkylation at the other. | Bulky C6 substituents can favor N9-alkylation. | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing purine rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring. libretexts.org

For purine derivatives, SNAr reactions are frequently employed to introduce various substituents at positions like C6. byu.edu Precursors such as 6-halopurines are common substrates. The reactivity of the leaving group in 6-halopurines does not always follow the typical trend seen in other aromatic systems (F > Cl > Br > I); for instance, 6-bromopurine (B104554) nucleosides have been shown to be more reactive than their 6-chloro counterparts in reactions with certain weak nucleophiles. byu.edu

Key aspects of SNAr in purine synthesis:

Activation: The purine ring is inherently electron-deficient, but the presence of additional electron-withdrawing groups can enhance its reactivity towards nucleophiles. wikipedia.org

Leaving Group: Halides (Cl, Br, I) are common leaving groups. Their reactivity can be influenced by the specific purine substrate and the incoming nucleophile. byu.edu

Nucleophiles: A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to introduce diverse functional groups onto the purine scaffold. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille Reaction)

Metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including purine derivatives. researchgate.net The Stille reaction, which couples an organotin compound with an organic electrophile using a palladium catalyst, is a notable example. wikipedia.orgyoutube.com

The mechanism of the Stille reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwiley-vch.de This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org In the context of purine synthesis, the Stille reaction can be used to introduce alkyl, vinyl, or aryl groups, often starting from a halogenated purine precursor. libretexts.org

Table 1: Comparison of Coupling Partners in Stille Reactions for Purine Functionalization

| Coupling Partner | Description | Common Examples |

|---|---|---|

| Organic Electrophile (Purine-X) | A purine derivative with a leaving group, typically a halide (I, Br) or a triflate. Vinyl halides are common substrates. wikipedia.org | 6-Iodopurine, 2-Bromopurine, 8-Triflyloxypurine |

| Organostannane (R-SnR'3) | An organometallic compound where the desired organic group (R) is attached to a tin atom, often with three butyl groups (SnBu3). youtube.com | Vinyltributyltin, Phenyltributyltin, Alkynyltributyltin |

Beyond the Stille reaction, other palladium-catalyzed couplings like Suzuki and Sonogashira, as well as nickel-catalyzed reactions, are also employed to functionalize purine nucleosides, allowing for the late-stage diversification of these important molecules. byu.edunih.govacs.org

Condensation and Cyclization for Novel Heterocyclic Ring Formation

The construction of the purine ring system itself, or the addition of new fused rings, often relies on condensation and cyclization reactions. rsc.org A common strategy involves starting with a substituted pyrimidine, such as a 4,5-diaminopyrimidine, which can then be cyclized with various one-carbon sources to form the imidazole portion of the purine. nih.gov

For example, the condensation of a 4,5-diaminopyrimidine with reagents like triethyl orthoformate or a carboxylic acid can be used to construct the purine core. nih.govrsc.org This approach is highly versatile and allows for the introduction of substituents at the C2 and C8 positions of the purine ring. acs.org

Further elaboration can lead to the formation of novel, fused heterocyclic systems. For instance, the reaction of a purine derivative containing a reactive group, like a thiol (e.g., 7H-purine-6-thiol), with arylidenes of malononitrile (B47326) can lead to the formation of new thiazepino[4,3,2-gh]purine rings. rsc.org These reactions expand the structural diversity of purine-based compounds, opening avenues to new pharmacological properties. thieme-connect.deresearcher.liferesearchgate.net

Halogenation, Amination, Selenylation, and Thiolation Reactions

Functional group interconversions are crucial for elaborating the purine core. These reactions often start from readily available purines and introduce halogens, amino groups, or chalcogens (sulfur, selenium), which can serve as handles for further modification. rsc.org

Halogenation: Direct bromination or chlorination can introduce halogens onto the purine ring, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

Amination: This can be achieved through nucleophilic substitution of a halogenated purine with an amine. rsc.org This is one of the most common methods for preparing libraries of C6-substituted purine derivatives.

Thiolation and Selenylation: These reactions introduce sulfur or selenium moieties. For example, reacting a purine with a thiol can lead to the formation of new purine-containing heterocyclic scaffolds. rsc.org

Advanced Synthetic Techniques

To accelerate the discovery of new bioactive purine derivatives, more advanced and high-throughput synthetic methods have been developed. These include solid-phase synthesis and the preparation of combinatorial libraries.

Solid-Phase Synthetic Strategies for Purine Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of purine derivatives by immobilizing a starting material on a polymer resin and then carrying out a sequence of reactions. nih.govresearchgate.net This technique simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product.

A common strategy begins with anchoring a pyrimidine precursor, such as 4,6-dichloro-5-nitropyrimidine, to a resin. researchgate.net Subsequent steps can include nucleophilic substitution to introduce diversity, reduction of the nitro group to an amine, and finally, cyclization to form the purine ring before cleavage from the solid support. researchgate.net This approach is amenable to automation and the parallel synthesis of multiple compounds. frontiersin.org

Table 2: General Steps in Solid-Phase Purine Synthesis

| Step | Description | Example Reagents |

|---|---|---|

| Immobilization | Attaching a starting material (e.g., a substituted pyrimidine) to a solid support resin. researchgate.net | Rink amide resin, 4,6-dichloro-5-nitropyrimidine |

| Functionalization | Performing reactions on the resin-bound substrate, such as substitutions or reductions. | Various amines, SnCl2, LiAlH4/AlCl3 |

| Cyclization | Forming the second ring of the purine scaffold. nih.gov | Triethyl orthoformate, Carboxylic acids |

| Cleavage | Releasing the final purine product from the solid support. | Trifluoroacetic acid (TFA) |

Combinatorial Library Preparation of Substituted Purines

Combinatorial chemistry aims to rapidly generate large collections, or "libraries," of structurally related compounds for biological screening. acs.orgnih.gov The purine scaffold is considered a "privileged structure" due to its ability to bind to numerous biological targets, making it an ideal candidate for combinatorial library development.

The synthesis of a purine library often involves a multi-step sequence where different building blocks are introduced at various positions on the purine ring (e.g., C2, C6, N9). acs.orgsemanticscholar.org By systematically varying these building blocks, a large number of unique compounds can be created. acs.org For example, a 135-membered library of tetra-substituted purines was successfully prepared through a strategy that involved the key cyclization of a 4,5-diaminopyrimidine to form a 6-chloropurine (B14466) core, which was then further diversified. acs.orgnih.gov

Computational and Theoretical Investigations of 7 Methyl 7h Purin 2 Ol and Purine Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's electronic properties and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. nih.gov For purine (B94841) analogs, the positions and types of substituents on the purine ring significantly influence the HOMO and LUMO energy levels. Quantum chemical calculations allow for the precise determination of these energies, providing a basis for comparing the electronic properties of different derivatives. nih.govnih.gov

For instance, DFT calculations on various purine derivatives have shown that substitutions can modulate the energy gap. The table below presents representative calculated energy values for several purine analogs, illustrating how structural modifications impact their electronic characteristics.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Adenine (B156593) | -6.11 | -1.19 | 4.92 |

| Guanine (B1146940) | -5.63 | -0.91 | 4.72 |

| Hypoxanthine (B114508) | -6.24 | -1.21 | 5.03 |

| Xanthine (B1682287) | -6.42 | -1.45 | 4.97 |

| Theophylline | -6.44 | -1.67 | 4.77 |

| Caffeine (B1668208) | -6.29 | -1.66 | 4.63 |

Note: The values in this table are illustrative and compiled from various DFT studies on purine derivatives. Actual values can vary depending on the computational method and basis set used. nih.gov

Quantum chemical calculations are instrumental in predicting the reactivity and stability of molecules like 7-Methyl-7H-purin-2-ol. The HOMO-LUMO energy gap is a primary indicator; a smaller gap generally correlates with higher reactivity. nih.gov Beyond the energy gap, another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netyoutube.com

Electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while electron-poor regions, often near hydrogen atoms, are prone to nucleophilic attack. volkamerlab.org For purine analogs, MEP analysis can identify the most likely sites for metabolic reactions, such as N-oxidation, or for interactions with biological targets. volkamerlab.orgwikipedia.org For example, computational studies on the chlorination of purine bases have used such methods to predict the most reactive sites, finding that heterocyclic nitrogen atoms are kinetically favored targets. princeton.edu These predictive models are crucial for understanding potential metabolic pathways and for designing molecules with desired stability and reactivity profiles. youtube.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics (MD) simulations are used to study its physical movements and interactions over time. These methods treat molecules as a collection of atoms governed by the laws of classical mechanics, allowing for the simulation of complex processes that occur on timescales from picoseconds to microseconds.

Purine analogs, especially when part of larger structures like nucleosides or when containing flexible substituent groups, can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule and the energy barriers between them. Methylation, for instance, can significantly impact conformational preferences. MD simulations have been used to study the effect of N6-methyladenosine in RNA, revealing that the methylation enhances the conformational flexibility of hairpin tetraloop structures. nih.gov This increased flexibility, induced by the methyl group, can facilitate the recognition of the RNA by specific "reader" proteins. nih.gov Similarly, for this compound, computational methods can predict its preferred conformation and the rotational barriers of its methyl group, which can be crucial for its interaction with target molecules.

Understanding how a small molecule interacts with biological targets such as proteins or nucleic acids is a cornerstone of drug discovery. MD simulations provide a dynamic picture of these interactions at an atomic level. youtube.com By placing a ligand like a purine analog into the binding site of a protein, a simulation can track the movements of both molecules, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.

Pharmacophore Modeling for Purine Derivatives

Pharmacophore modeling is a powerful computational strategy used to distill the essential structural features a molecule must possess to be biologically active. dovepress.com A pharmacophore model is an abstract 3D representation of these key features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and ionizable groups. nih.govresearchgate.net

There are two primary approaches to generating a pharmacophore model:

Ligand-Based Modeling : This method is used when a set of active molecules is known, but the structure of the biological target is not. The molecules are superimposed, and their common chemical features are identified to create a consensus pharmacophore. nih.govvolkamerlab.org This model represents the hypothetical "active" conformation and feature arrangement required for activity.

Structure-Based Modeling : When the 3D structure of the biological target (e.g., a protein crystal structure) is available, a pharmacophore model can be derived directly from the interactions observed in the ligand-binding site. nih.govresearchgate.net The model is built by identifying key interaction points between the protein and a bound ligand, or by analyzing the chemical environment of the binding pocket itself.

For purine derivatives, which are known to interact with a wide range of biological targets, pharmacophore models have been successfully developed to guide the discovery of new inhibitors for enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). nih.govmdpi.com These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. dovepress.commdpi.com

Structure-Binding Relationship Studies via Computational Methods

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous purine structures provides a robust framework for understanding its potential molecular interactions. Computational methods are instrumental in elucidating the structure-binding relationships of purine analogs, offering insights into their mechanisms of action and guiding the design of more potent and selective molecules. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are frequently employed to model the interactions between purine derivatives and their biological targets.

A significant body of computational research has focused on purine analogs as inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), and chaperone proteins like Heat Shock Protein 90 (Hsp90). These studies reveal common binding modes and key intermolecular interactions that are likely relevant for understanding the binding characteristics of this compound.

The table below summarizes representative findings from molecular docking studies of purine analogs with CDK2, highlighting the key interacting residues and the nature of the interactions.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Purine Derivatives | CDK2 | Leu83, His84 | Hydrogen Bonds | tpcj.org |

| Purine Derivatives | CDK2 | Ala144, Val18, Gly11, Glu12, Thr14 | Pi-Hydrogen Interactions | tpcj.org |

| Guanine Derivatives | CDK2 | Lys89, Asp86, Ile10 | Not Specified | nih.gov |

| N2-substituted 6-cyclohexylmethoxypurine | CDK2 | Hinge Region | Hydrogen Bonds | nih.gov |

Quantitative structure-activity relationship (QSAR) models provide further insights by correlating the chemical structures of a series of compounds with their biological activities. For purine-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to identify the key steric and electrostatic features that govern their inhibitory potency. mdpi.comnih.gov These models can generate contour maps that visualize regions where bulky groups or specific charge distributions are favorable or unfavorable for activity, thereby guiding the rational design of new analogs. mdpi.com

Molecular dynamics simulations offer a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of binding modes predicted by docking and to observe conformational changes in both the ligand and the protein over time. mdpi.com These simulations can confirm the stability of crucial hydrogen bonds and hydrophobic interactions, providing a more realistic picture of the binding event.

In the context of Hsp90, computational studies have been pivotal in understanding how purine-based inhibitors occupy the ATP-binding pocket. These studies have guided the design of inhibitors with improved potency and isoform selectivity. The purine core typically forms key hydrogen bonds with the protein, while substituents are designed to exploit hydrophobic subpockets to enhance affinity.

The following table presents data from computational and experimental studies on purine analogs targeting various proteins, illustrating the types of data generated in structure-binding relationship investigations.

| Compound/Analog | Target | Method | Key Findings | Reference |

| Pyrazolo[1,5-a]pyrimidine 5a | CDK2 | Molecular Docking | Docking Score: -12.5367 kcal/mol | tpcj.org |

| Pyrazolo[1,5-a]pyrimidine 5a | CDK9 | Molecular Docking | Docking Score: -10.3325 kcal/mol | tpcj.org |

| Guanine derivative 5 | HSV-1 TK | Binding Affinity Assay | Sub-mM range affinity (Ki) | harvard.edu |

| 2-aminopurine-6-thione derivative 7 | HSV-1 TK | Binding Affinity Assay | Sub-mM range affinity (Ki) | harvard.edu |

| BIIB021 | Hsp90 | Not Specified | Potent Hsp90 inhibitor | mdpi.com |

While direct computational data for this compound is pending, the extensive research on analogous purine structures strongly suggests that its interactions with biological targets would be governed by similar principles of hydrogen bonding and hydrophobic interactions. Computational modeling of this compound with various protein targets could provide valuable hypotheses about its biological activity and guide future experimental studies.

Biochemical Roles and Enzymatic Interactions of Methylated Purines in Biological Systems

Biosynthetic Pathways of Methylated Purines

The synthesis of methylated purines in biological systems is a complex process that relies on fundamental metabolic pathways. These pathways provide the necessary precursor molecules and the enzymatic machinery to construct the core purine (B94841) structure, which is subsequently modified by methylation. Two primary pathways contribute to the purine nucleotide pool: the de novo synthesis pathway and the salvage pathway.

De Novo Purine Biosynthesis Pathway and Precursors

De novo purine biosynthesis is the process of creating purine nucleotides from simple precursor molecules. microbenotes.compixorize.com This energy-intensive pathway is highly conserved across various organisms and is crucial for providing the necessary building blocks for nucleic acids and other essential molecules. wpmucdn.comnih.gov The synthesis of the purine ring occurs in a stepwise manner on a ribose-5-phosphate (B1218738) (R5P) foundation. microbenotes.comnews-medical.net

The key precursors for the construction of the purine ring are:

Ribose-5-phosphate (R5P): Derived from the pentose (B10789219) phosphate (B84403) pathway, it provides the sugar backbone. microbenotes.compixorize.com

Amino Acids: Glycine provides atoms C4, C5, and N7. Aspartate donates the N1 atom, and glutamine contributes the N3 and N9 atoms. microbenotes.comwpmucdn.com

One-carbon units: Two one-carbon units, supplied by tetrahydrofolate (THF) derivatives (N10-formyl-THF), provide the C2 and C8 atoms. microbenotes.comlibretexts.org

Carbon Dioxide (CO2): This molecule provides the C6 atom. microbenotes.comwpmucdn.com

The pathway begins with the activation of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP). microbenotes.comnews-medical.net Through a series of ten enzymatic steps, these precursors are sequentially added to the ribose foundation, culminating in the formation of the first purine nucleotide, Inosine (B1671953) 5′-monophosphate (IMP). microbenotes.comnih.gov IMP contains the purine base hypoxanthine (B114508) and serves as a critical branch point. From IMP, two separate two-step pathways lead to the synthesis of Adenosine (B11128) monophosphate (AMP) and Guanosine (B1672433) monophosphate (GMP), the primary purine nucleotides used in cellular processes. wpmucdn.comnews-medical.net

Table 1: Precursors and Their Contribution to the Purine Ring

| Atom in Purine Ring | Precursor Molecule |

| N1 | Aspartate |

| C2 | N10-Formyl-THF |

| N3 | Glutamine |

| C4 | Glycine |

| C5 | Glycine |

| C6 | CO2 |

| N7 | Glycine |

| C8 | N10-Formyl-THF |

| N9 | Glutamine |

Salvage Pathways for Purine Nucleotides

In addition to de novo synthesis, cells utilize salvage pathways to recycle purine bases and nucleosides that result from the degradation of DNA and RNA. thesciencenotes.comslideshare.net These pathways are less energy-consuming than de novo synthesis and are the preferred route in many tissues. slideshare.netnih.gov The salvage pathways convert free purine bases back into their corresponding nucleotides.

There are two main enzymes involved in the purine salvage pathway in mammals:

Adenine (B156593) phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction between adenine and PRPP to form AMP. wpmucdn.comlibretexts.org

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is responsible for converting hypoxanthine and guanine (B1146940) back into IMP and GMP, respectively, by reacting them with PRPP. wpmucdn.comlibretexts.org

These pathways efficiently recover purine bases from both intracellular turnover and dietary sources, thereby conserving the energy that would have been expended in de novo synthesis. slideshare.net

Methyltransferase Enzymes and Methylation Mechanisms

Methylation of purines is a critical post-synthetic modification catalyzed by a class of enzymes known as methyltransferases. These enzymes transfer a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to a specific position on the purine ring or its associated sugar. nih.govuga.edu

The general mechanism for SAM-dependent methylation is a nucleophilic substitution (SN2) reaction. uga.edu The target atom on the purine (typically a nitrogen or, less commonly, a carbon or oxygen) acts as the nucleophile, attacking the electrophilic methyl group of SAM. This results in the transfer of the methyl group to the purine and the release of S-adenosyl-L-homocysteine (SAH). nih.gov

There are various families of methyltransferases, each with specificity for different substrates and target atoms:

DNA methyltransferases (DNMTs): These enzymes primarily methylate cytosine bases in DNA but can also modify adenine. nih.govyoutube.com

RNA methyltransferases: This diverse group of enzymes modifies various positions on purine and pyrimidine (B1678525) bases within different types of RNA molecules. nih.gov

Protein Arginine Methyltransferases (PRMTs): These enzymes catalyze the methylation of arginine residues in proteins. uga.edunih.gov

The methylation of purine bases themselves, such as in the formation of 7-Methyl-7H-purin-2-ol, is carried out by specific N-methyltransferases that recognize the purine substrate.

Biosynthesis of Purine Alkaloids (e.g., from Xanthosine)

Purine alkaloids, such as caffeine (B1668208) and theobromine (B1682246), are methylated purines synthesized in certain plants. researchgate.net The biosynthetic pathway for these compounds typically begins with a purine nucleotide derivative, xanthosine (B1684192), which is derived from the main purine metabolism pathways (either de novo or salvage). researchgate.netigem.orgroyalsocietypublishing.org

The primary pathway for caffeine biosynthesis from xanthosine involves a series of methylation and cleavage steps: researchgate.netroyalsocietypublishing.org

Methylation of Xanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position, catalyzed by a SAM-dependent N-methyltransferase, specifically a xanthosine methyltransferase (XMT), to produce 7-methylxanthosine (B1261978). researchgate.netigem.org

Conversion to 7-methylxanthine (B127787): 7-methylxanthosine is then converted to 7-methylxanthine by a nucleosidase, which removes the ribose sugar. researchgate.netoup.com

Further Methylation: 7-methylxanthine serves as a substrate for further methylation. Theobromine synthase catalyzes the addition of a methyl group at the N3 position to form 3,7-dimethylxanthine (theobromine). researchgate.net

Final Methylation to Caffeine: Finally, caffeine synthase adds a third methyl group at the N1 position of theobromine to produce 1,3,7-trimethylxanthine (caffeine). researchgate.netoup.com

This pathway highlights a specialized branch of purine metabolism where sequential methylation events, starting from a common purine precursor, lead to the formation of biologically active secondary metabolites.

Metabolic Transformations of Methylated Purine Compounds

Once formed, methylated purines are subject to various metabolic transformations, including processes that remove the methyl groups (demethylation) or alter the purine ring itself (deamination). These processes are crucial for regulating the levels of these compounds and for recycling their components.

Demethylation and Deamination Processes

Demethylation: The removal of methyl groups from purines is an important biological process. In the context of DNA, demethylation of methylated purines like 7-methylguanine (B141273) can occur through enzymatic repair mechanisms. nih.govpsu.edu Specific enzymes can recognize and excise alkylated bases from DNA, initiating a repair process to restore the original sequence. psu.edu For instance, certain enzymes are capable of removing O6-methylguanine from DNA. psu.edu The removal of methyl groups from guanine has been suggested to be essential for reversing the activation of DNA replication. nih.gov

Deamination: This process involves the removal of an exocyclic amino group from the purine ring, which is replaced by a carbonyl group. researchgate.net Deamination can occur spontaneously or be catalyzed by enzymes. For purines, the key deamination reactions are:

Adenine deamination: Results in the formation of hypoxanthine.

Guanine deamination: Leads to the production of xanthine (B1682287). researchgate.net

These deaminated products, hypoxanthine and xanthine, can then re-enter the salvage pathway to be converted back into nucleotides or be further catabolized for excretion. This process alters the hydrogen-bonding properties of the bases. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biochemical roles and enzymatic interactions of the chemical compound This compound within the biological systems and molecular pathways detailed in the requested article outline.

Extensive searches for data concerning the metabolic pathways of this compound in model organisms such as Escherichia coli, as well as its molecular interactions with specific enzymes and receptors including Decaprenylphosphoryl-β-D-ribose oxidase (DprE1), Tyrosine Kinases (EGFR/HER2), Purinergic Receptors, ENPP1, and Rho kinase, did not yield any specific research findings for this particular compound.

The scientific literature readily contains information on the broader class of methylated purines and their various biological activities. However, studies focusing specifically on the this compound isomer and its engagement with the outlined biological targets could not be identified.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound due to the absence of published research on these specific topics.

Design and Investigation of Derivatives and Analogs of 7 Methyl 7h Purin 2 Ol

Rational Design Principles for Novel Purine (B94841) Scaffolds

The development of novel purine scaffolds is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. These principles include scaffold hopping, hybridization, and the strategic introduction of diverse functional groups.

Scaffold Hopping and Hybridization Strategies

Scaffold hopping involves replacing the core structure of a molecule with a bioisosteric equivalent to identify novel compounds with similar or improved biological activity. In the context of purine analogs, this could involve replacing the purine ring system with other bicyclic heteroaromatic systems. For instance, researchers have designed pyridine-annulated analogs of purines, effectively "hopping" from the traditional purine scaffold to a new one, which has led to the discovery of novel apoptotic anticancer agents. rsc.orgresearchgate.net This strategy aims to explore new chemical space while retaining the key pharmacophoric features necessary for biological activity.

Hybridization, on the other hand, involves combining structural motifs from different known active compounds. This approach has been successfully used to create hybrid molecules that incorporate the purine scaffold with other pharmacologically relevant moieties. mdpi.com For example, a strategy of creating hybrid molecules by combining a purine scaffold substituted at the N-9 position with amino acid derivatives and at the C-6 position with a piperidine (B6355638) ring has been explored. mdpi.com This led to the development of compounds that induce apoptosis in cancer cells. mdpi.com Similarly, the hybridization of purine and pyrazole (B372694) scaffolds has yielded compounds with notable cytotoxicity against various cancer cell lines. mdpi.com

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the purine scaffold is a fundamental strategy for modulating the physicochemical and biological properties of the resulting derivatives. uniroma1.itlibretexts.org Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. uniroma1.itlibretexts.org The strategic placement of different functional groups can influence a molecule's polarity, solubility, hydrogen bonding capacity, and steric profile, all of which can impact its interaction with a biological target. chem-soc.si

For example, the introduction of a hydroxyl group (-OH) can increase polarity and water solubility, while the addition of an amino group (-NH2) can introduce basicity and potential for hydrogen bonding. uniroma1.itlibretexts.org The carbonyl group (C=O), found in aldehydes and ketones, is another important functional group that can participate in various chemical reactions. uniroma1.itlibretexts.org The synthesis of purine derivatives often involves chemical modifications such as alkylation, amination, and halogenation to introduce these and other functional groups. rsc.org

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the 7-Methyl-7H-purin-2-ol scaffold and observing the resulting changes in activity, researchers can identify key structural features required for molecular interactions.

Impact of Substitutions at C2, C6, C8, and N7/N9 Positions on Molecular Interactions

The purine ring has several positions (C2, C6, C8, N7, and N9) where substitutions can be made, and each position can have a distinct impact on the molecule's biological activity. researchgate.net

C2 Position: The introduction of substituents at the C2 position can influence the aromaticity of the five-membered ring of the purine scaffold. rsc.org Electron-donating groups at this position have been shown to decrease the aromaticity. rsc.org

C6 Position: The C6 position is a common site for modification. For example, replacing a chloro group at C6 with various anilino moieties has been a key strategy in developing potent kinase inhibitors. indexcopernicus.comijpsdronline.com The nature of the substituent at C6 can significantly affect the compound's inhibitory activity and selectivity.

C8 Position: Substitutions at the C8 position can also have a significant effect. Electron-withdrawing substituents at C8 can affect the rate of certain chemical reactions and influence the tautomeric equilibrium of the purine ring. rsc.org In some cases, the introduction of a bulky group at C8 can be detrimental to activity, while in others it is well-tolerated. nih.gov

N7 and N9 Positions: Alkylation at the N7 and N9 positions is a common synthetic modification. mdpi.com The position of the alkyl group (N7 vs. N9) can be critical for biological activity. mdpi.com For instance, in the development of certain antitubercular agents, a 7-(naphthalen-2-ylmethyl) substitution was found to be crucial for antimycobacterial activity. nih.gov The choice between N7 and N9 substitution can also influence the compound's binding mode within a target protein. mdpi.com

Table 1: Impact of Substitutions on Purine Analogs

| Position of Substitution | Type of Substituent | Observed Impact on Activity/Properties | Reference(s) |

|---|---|---|---|

| C2 | Electron-donating groups | Decreased aromaticity of the five-membered ring | rsc.org |

| C6 | Anilino moieties | Potent kinase inhibition | indexcopernicus.comijpsdronline.com |

| C8 | Electron-withdrawing groups | Affects reaction rates and tautomeric equilibrium | rsc.org |

| N7 | Naphthalen-2-ylmethyl | Crucial for antimycobacterial activity | nih.gov |

| N9 | Alkyl groups | Influences binding affinity and potency | nih.gov |

Influence of Alkyl Chain Length and Other Structural Features

The length and nature of alkyl chains attached to the purine scaffold can significantly influence biological activity. nih.gov For example, in a series of purine-scaffold compounds targeting Grp94, increasing the alkyl chain length at the N9-position from five to six carbons resulted in a decrease in potency. nih.gov Conversely, decreasing the chain length to four carbons did not significantly affect binding affinity. nih.gov This highlights the importance of optimizing alkyl chain length to achieve optimal interactions with the target protein.

Other structural features, such as the presence and orientation of aromatic rings and the stereochemistry of chiral centers, also play a vital role. The introduction of aryl or heteroaryl substituents can dramatically alter the conformational preferences and hydrogen-bonding capacity of the purine derivative. chem-soc.si Furthermore, the spatial orientation of substituents can be critical, with one stereoisomer often showing significantly higher affinity than the other.

Development of 7H-Purine Analogs for Specific Molecular Target Modulation

The rational design and SAR studies of this compound and its analogs have led to the development of compounds that can selectively modulate the activity of specific molecular targets. By tailoring the substituents on the 7H-purine scaffold, researchers have been able to create potent and selective inhibitors for various enzymes and receptors implicated in disease.

For example, a series of 6,7-disubstituted 7H-purine analogs were designed as potential dual inhibitors of EGFR and HER2, two important targets in breast cancer. indexcopernicus.comijpsdronline.com By replacing the quinazoline (B50416) core of the known drug lapatinib (B449) with a 7H-purine scaffold and introducing specific side chains at the C6 and N7 positions, researchers developed compounds with potent dual inhibitory activity. indexcopernicus.comijpsdronline.com

In another study, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines were identified as potent antitubercular agents that inhibit the essential mycobacterial enzyme DprE1. nih.gov This discovery was the result of a phenotypic screen followed by thorough SAR studies that pinpointed the importance of the 7-(naphthalen-2-ylmethyl) substitution for activity. nih.gov

These examples demonstrate the power of medicinal chemistry approaches in transforming a basic purine scaffold into highly specific and potent modulators of biological function. The continued exploration of this compound derivatives and their analogs holds significant promise for the discovery of new therapeutic agents.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of Purine Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of purine (B94841) compounds from a wide array of sample types. creative-proteomics.com This powerful combination leverages the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. creative-proteomics.com LC-MS allows for the simultaneous separation, identification, and quantification of multiple purine compounds within a single analytical run. creative-proteomics.com Its versatility makes it applicable to various sample matrices, and it offers superior detection limits for purines present at low concentrations. creative-proteomics.com For instance, LC-MS/MS methods have been developed for the comprehensive analysis of nucleobases, nucleosides, and nucleotides, which are crucial for studying metabolic pathways. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a key technique for the accurate identification and quantification of purine compounds. creative-proteomics.com HPLC provides high-resolution separation of purine metabolites from complex biological samples. creative-proteomics.com The methodology is noted for its superior separation efficiency, allowing for the distinction of structurally similar purines. creative-proteomics.com Its sensitivity enables the detection of these metabolites even at low concentrations, ensuring precise quantification. creative-proteomics.com

Ultra-High-Performance Liquid Chromatography (UHPLC), an advancement of HPLC, offers even greater resolution and speed. UHPLC-MS/MS methods have been developed for the comprehensive quantification of numerous purine metabolites in biological samples like rat plasma. chromatographyonline.comchromatographyonline.com These methods are extensively validated, demonstrating excellent linearity and recovery. chromatographyonline.com Such techniques have proven valuable in studying the roles of purine metabolites like uric acid, xanthine (B1682287), and hypoxanthine (B114508) in biological disorders. chromatographyonline.com The integration of tandem mass spectrometry (MS/MS) with LC enhances selectivity, which is crucial for accurately measuring endogenous compounds in biological fluids and overcoming the limitations of less specific methods like colorimetric assays. mdpi.com

| Technique | Key Features | Applications | Validated Analytes |

|---|---|---|---|

| HPLC-MS | High-resolution separation, High sensitivity, Reproducibility creative-proteomics.com | Identification and quantification of purine compounds in various sample types creative-proteomics.com | Adenosine (B11128), Guanosine (B1672433), Hypoxanthine, Xanthine, Uric Acid creative-proteomics.com |

| UHPLC-MS/MS | Rapid and precise quantification, High throughput chromatographyonline.com | Studying purine metabolism in biological disorders chromatographyonline.comchromatographyonline.com | 17 different purine metabolites, including Uric Acid, Xanthine, Hypoxanthine, Xanthosine (B1684192) chromatographyonline.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of polar and ionic compounds like purines, offering a complementary approach to the more common reversed-phase liquid chromatography (RPLC). nih.govshimadzu.commdpi.com HILIC separates compounds based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. researchgate.net This technique is effective for retaining and separating a wide range of polar metabolites, including amino acids, sugars, and nucleotides, often without the need for chemical derivatization. mdpi.combohrium.com

A significant advantage of HILIC coupled with MS (HILIC-MS) is its ability to analyze small polar metabolites comprehensively. nih.govspringernature.com Protocols using HILIC with hybrid quadrupole-time of flight (Q-ToF) mass spectrometers allow for the profiling of sugars, phosphorylated compounds, purines, and pyrimidines from biological samples. nih.govspringernature.com This methodology is valuable for both untargeted and targeted metabolomics analyses. nih.gov For instance, a rapid and sensitive HILIC-LC-MS/MS method was developed for the simultaneous quantification of 16 purine metabolites in human plasma and urine, demonstrating good linearity and low limits of quantification. bohrium.comnih.gov This method successfully separated interfering compounds like nucleosides and their corresponding nucleobases without derivatization, saving time and labor in large-scale analyses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purine Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of purine metabolites. creative-proteomics.com A key requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. Since many purine metabolites are non-volatile, a derivatization step is necessary to convert them into volatile forms before they can be analyzed by GC-MS. creative-proteomics.comresearchgate.net

Despite the need for derivatization, GC-MS offers high sensitivity, enabling the detection of purine compounds at trace levels. creative-proteomics.com It also provides precise quantification of purine concentrations in complex matrices. creative-proteomics.com GC-MS has been successfully applied in metabolomics studies to investigate urinary metabolic changes in conditions like gout. nih.gov In such studies, GC-MS analysis of urine samples helped identify numerous characteristic metabolites, including those involved in purine metabolism, providing a more comprehensive assessment of metabolic perturbations. nih.gov While LC-MS is generally more compatible with polar metabolites, GC-MS provides excellent separation for less polar and derivatized compounds. researchgate.net

Application in Metabolomics and Polaromics for Cellular and Culture Media Analysis

The analytical methods of LC-MS and GC-MS are foundational to the fields of metabolomics and the more specialized "polaromics," which focuses on the analysis of polar metabolites. nih.govmdpi.comdeepdyve.com These approaches are used to characterize the complete set of small-molecule metabolites in biological systems, including cells and their culture media. nih.govspringernature.com Understanding the extracellular and intracellular concentrations of purines is essential for optimizing animal cell cultures and for studying cellular metabolism. nih.gov

Targeted metabolomics, which focuses on specific groups of metabolites, has been developed for the routine detection of purine molecules in biological samples. biorxiv.org For example, an economical targeted metabolomics approach using LC/MS/MS and LC/Q-TOF/MS was established to accurately quantify six purine molecules in cultured neuroblastoma cells. biorxiv.org This workflow was integrated with automated microscopy to normalize purine concentrations per cell. biorxiv.org Similarly, HILIC-MS methods have been adapted for the quantification of about 150 polar and ionic metabolites in a single run from culture media and cell lysates of glioblastoma cells. mdpi.com Such analyses can reveal differences in how different cell types metabolize substrates and in their intracellular metabolite levels. mdpi.com The quantification of purines and their catabolites in culture medium is crucial, as their presence can affect cell growth and recombinant protein production. nih.gov

| Analytical Approach | Methodology | Sample Type | Key Findings |

|---|---|---|---|

| Targeted Metabolomics | LC/MS/MS and LC/Q-TOF/MS biorxiv.org | Cultured Mammalian Cells biorxiv.org | Accurate quantification of specific purine molecules, normalized per cell. biorxiv.org |

| Polaromics | HILIC-MS mdpi.com | Glioblastoma Cells and Culture Media mdpi.com | Quantification of ~150 polar metabolites, revealing metabolic differences between cell types. mdpi.com |

| Urinary Metabolomics | GC-MS nih.gov | Urine nih.gov | Identified 30 characteristic metabolites in gout patients, related to perturbations in purine metabolism. nih.gov |

| Extracellular Catabolism | HPLC nih.gov | Cell Culture Media nih.gov | Quantification of purine and pyrimidine (B1678525) catabolism is essential for optimizing cell culture. nih.gov |

Development of Novel Detection Protocols for Purine Compounds in Research Samples

The ongoing development of novel detection protocols aims to enhance the sensitivity, specificity, and throughput of purine analysis in research samples. A key area of innovation is the creation of methods that can quantify a wider range of metabolites simultaneously. For example, a novel, rapid, and sensitive LC-MS method was developed to quantify 16 purine metabolites in plasma and urine using a HILIC separation mode. bohrium.comnih.gov This method provided broader coverage of purine metabolites and effectively separated interfering compounds without requiring derivatization, making it suitable for large-scale analysis. nih.gov

Another area of development involves improving sample preparation and online extraction techniques. A rapid and highly sensitive isotope-dilution LC/MS/MS method was developed that incorporates an on-line solid-phase extraction (SPE) system to measure N7-methylguanine in urine. ebi.ac.uk This on-line extraction system allows for the direct analysis of urine samples within 15 minutes without prior purification, enabling high-throughput analysis. ebi.ac.uk Furthermore, advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), have led to new assays for enzyme activity. For example, a new xanthine oxidoreductase (XOR) activity assay was developed using a combination of HPLC and HRMS with a stable isotope-labeled substrate, [15N2]-xanthine. nih.gov These novel methods facilitate more precise quantitative analysis of purine metabolites in biological fluids and hold promise for providing deeper insights into the pathogenesis of various diseases. bohrium.comnih.gov

Q & A

Q. What are the established synthetic routes for 7-Methyl-7H-purin-2-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves methylation of purine precursors. A common approach is nucleophilic substitution using methyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO at 60–80°C. For example, methylation of 2-hydroxypurine derivatives under controlled anhydrous conditions can yield the target compound. Optimization strategies include:

- Screening solvents (e.g., DMSO increases reaction efficiency due to higher polarity) .

- Adjusting methyl iodide stoichiometry (1.2–1.5 equivalents) to minimize side products.

- Purification via column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization.

Characterization should include -/-NMR to confirm methyl group integration and HPLC (>95% purity) .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Assessment: Use reversed-phase HPLC with UV detection (λ = 260 nm, typical for purines) and a C18 column. Compare retention times against a certified reference standard.

- Stability Studies: Conduct accelerated degradation tests (40°C/75% relative humidity for 4 weeks) and monitor decomposition via LC-MS. Key degradation products (e.g., demethylated analogs) can be identified using high-resolution mass spectrometry (HRMS) .

- Storage Recommendations: Store in amber vials under inert gas (argon) at -20°C to prevent oxidation and hygroscopic degradation .

Q. What physicochemical properties (e.g., logP, solubility) are critical for designing in vitro assays with this compound?

Methodological Answer:

- logP (Partition Coefficient): Estimated via shake-flask method or computational tools (e.g., Crippen’s fragmentation). A logP ~0.5–1.2 suggests moderate hydrophobicity, requiring solubilization aids (e.g., DMSO ≤1% v/v) for aqueous assays .

- Solubility: Determine experimentally using saturation shake-flask method in PBS (pH 7.4) or cell culture media. For low solubility (<1 mM), use sonication or co-solvents (e.g., cyclodextrins) .

- pKa: Use potentiometric titration to identify ionizable groups (e.g., hydroxyl at position 2), which influence bioavailability and binding affinity .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in DNA damage response pathways, and what experimental controls are essential?

Methodological Answer:

- Mechanistic Studies:

- Treat DNA repair-deficient cell lines (e.g., ATM/ATR-knockout) with the compound and quantify double-strand breaks (DSBs) via γ-H2AX immunofluorescence.

- Use comet assays under alkaline conditions to detect single-strand breaks.

- Controls:

Q. What strategies are effective in resolving contradictions between in vitro and in vivo genotoxicity data for this compound?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies, applying standardized metrics (e.g., % DNA in comet tail) and statistical models (e.g., random-effects regression) to identify confounding variables (e.g., metabolic activation in vivo).

- In Vitro-In Vivo Correlation (IVIVC):

- Use liver microsomes or S9 fractions to simulate metabolic conversion.

- Compare metabolite profiles (LC-MS/MS) between cell culture and plasma samples from animal models.

- Advanced Models: Utilize 3D organoids or humanized mice to bridge species-specific disparities .

Q. How can selectivity profiling be conducted to ensure this compound does not inhibit structurally related kinases (e.g., PI3K)?

Methodological Answer:

- Kinome-Wide Screening: Use immobilized kinase assays (e.g., Eurofins KinaseProfiler™) at 1 µM compound concentration. Prioritize kinases with >30% inhibition for IC determination.

- Structural Analysis: Perform molecular docking (AutoDock Vina) to compare binding poses with DNA-PK vs. PI3Kα. Key residues (e.g., ATP-binding site glycines) may confer selectivity .

- Cellular Validation: Measure downstream markers (e.g., AKT phosphorylation for PI3K) in treated cells via Western blot .

Q. What experimental design considerations are critical for evaluating the pharmacokinetics of this compound in preclinical models?

Methodological Answer:

- Dosing Regimen: Administer via oral gavage or IV bolus, with serial blood sampling over 24 hours. Use LC-MS/MS to quantify plasma concentrations.

- Tissue Distribution: Conduct whole-body autoradiography in rodents after -labeled compound administration.

- Metabolite Identification: Collect bile and urine for HRMS analysis, focusing on phase I (oxidation) and phase II (glucuronidation) metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.